3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction where a methoxy group is introduced to the phenyl ring.
Addition of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromophenyl group reacts with boronic acids or alkenes to form new carbon-carbon bonds.
Scientific Research Applications
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrazole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and biological activity.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding interactions.
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrazole: This compound lacks the dihydro moiety, which can affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-28-19-13-9-17(10-14-19)22-15-21(16-7-11-18(23)12-8-16)24-25(22)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFDBWYVJTJRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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